N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]sulfinylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2S/c16-12-6-1-2-7-13(12)20-14(21)9-23(22)11-5-3-4-10(8-11)15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNFHHXNNYOWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS(=O)C2=CC=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide typically involves multiple steps:
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Formation of the Sulfinyl Intermediate: : The synthesis begins with the preparation of the sulfinyl intermediate. This can be achieved by reacting 3-(trifluoromethyl)phenyl sulfoxide with an appropriate chlorinating agent under controlled conditions to introduce the sulfinyl group.
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Acetamide Formation: : The next step involves the formation of the acetamide moiety. This can be done by reacting the sulfinyl intermediate with 2-chlorophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
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Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous flow processes to enhance yield and purity. Industrial production may also involve the use of automated systems for monitoring and controlling the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide can undergo various chemical reactions, including:
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Oxidation: : The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like potassium carbonate (K2CO3) and are conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide has several scientific research applications:
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Medicinal Chemistry: : This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activity against certain diseases or conditions.
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Materials Science: : The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
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Chemical Biology: : It can be used as a probe to study biological processes involving sulfinyl and acetamide functionalities.
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Industrial Chemistry: : The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- Structure: Features a triazole ring with dual sulfanyl groups (one linked to 4-(methylsulfanyl)benzyl and another to the acetamide backbone).
- The methylsulfanyl group may increase lipophilicity compared to the sulfinyl group.
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Structure: Contains a sulfanyl group attached to an aminophenyl ring and a 4-methoxyphenyl acetamide.
- Key Differences: The aminophenyl group improves water solubility but may reduce metabolic stability compared to the trifluoromethyl group. The methoxyphenyl substituent offers electron-donating effects, contrasting with the electron-withdrawing CF₃ group.
- Biological Activity : Reported as an antimicrobial agent, highlighting the role of sulfanyl-acetamide frameworks in bioactive molecules .
Analogues with Trifluoromethyl Substitutions
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Structure : Incorporates a benzothiazole ring and a 3-(trifluoromethyl)phenyl group.
- Key Differences : The benzothiazole moiety provides a rigid heterocyclic scaffold, likely enhancing binding affinity in enzyme pockets. The dual CF₃ groups increase lipophilicity and electron-withdrawing effects.
- Synthesis : Synthesized via microwave-assisted coupling (19% yield), suggesting challenges in scalability compared to traditional sulfinyl acetamide routes .
N-[3-(Trifluoromethyl)phenyl]-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide
- Structure : Contains a sulfonamido bridge and dual CF₃-phenyl groups.
- However, the increased molecular weight (MW ~465 g/mol) may reduce bioavailability .
Heterocyclic Derivatives
N-(3-Chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- Structure : Combines a chloro-fluorophenyl group with a triazole-linked furan.
- Key Differences : The furan ring introduces oxygen-based polarity, while the chloro-fluorophenyl group enhances halogen bonding. The sulfanyl group’s lower oxidation state compared to sulfinyl may reduce metabolic stability.
Physicochemical Data :
Property Value Molecular Formula C₁₅H₁₂ClFN₄O₂S Molar Mass 366.8 g/mol Predicted pKa 11.30 ± 0.70
Biological Activity
N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide, with the chemical formula CHClFNOS and CAS number 339107-19-6, is a sulfinamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNOS
- Molar Mass : 359.77 g/mol
- Synonyms : this compound, SMR000169606, CHEMBL1506245
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression and inflammation. The presence of the sulfinyl group enhances its reactivity and binding affinity to target proteins.
Anticancer Properties
Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells by inhibiting key signaling pathways such as c-MET and SMO.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (NSCLC) | 5.4 | c-MET inhibition |
| H1975 (EGFR-resistant) | 3.9 | SMO inhibition |
| MCF-7 (Breast Cancer) | 6.8 | Apoptosis induction |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses.
Case Studies
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Study on NSCLC Resistance
A study published in a peer-reviewed journal explored the effects of this compound on NSCLC cells resistant to first-generation EGFR-TKIs. The compound restored sensitivity to these drugs, highlighting its potential as a combination therapy agent in overcoming drug resistance . -
In Vivo Efficacy
In a mouse xenograft model, administration of this compound resulted in significant tumor reduction compared to control groups. The study concluded that the dual inhibition of c-MET and SMO pathways could be a promising strategy for treating resistant cancer forms .
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate a favorable safety margin with no significant adverse effects observed at therapeutic doses in animal models.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance sulfinyl group stability .
- Temperature optimization : Maintaining 60–80°C minimizes side reactions during sulfination .
- Catalysts : Triethylamine or palladium-based catalysts improve coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures >95% purity .
Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 7.1–8.3 ppm) and sulfinyl group resonance (δ 2.8–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 426.0523) .
- FT-IR : Confirms sulfinyl (S=O) stretch at 1020–1040 cm and amide C=O at 1650–1680 cm .
Q. How does the sulfinyl group influence the compound’s reactivity in subsequent chemical modifications?
- Methodological Answer : The sulfinyl moiety acts as both an electron-withdrawing group and a hydrogen-bond acceptor:
- Nucleophilic substitution : Enhances reactivity at the acetamide carbonyl for amine coupling .
- Oxidation sensitivity : Requires inert atmospheres (N) to prevent over-oxidation to sulfone derivatives .
Advanced Research Questions
Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Docking studies : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., kinases) using the trifluoromethyl group’s hydrophobic pockets .
- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential surfaces to predict reactive sites .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls .
- Batch variability : Characterize purity (HPLC >98%) and confirm stereochemistry (circular dichroism) to rule out impurities or enantiomeric effects .
- Meta-analysis : Compare IC values across studies using normalized dose-response curves .
Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?
- Methodological Answer :
- Lipophilicity enhancement : Introduce alkyl chains (e.g., methyl/ethyl groups) to the phenyl ring to improve membrane permeability .
- Metabolic stability : Replace the 2-chlorophenyl group with fluorinated analogs to reduce CYP450-mediated oxidation .
- Solubility : Add polar substituents (e.g., hydroxyl or amine groups) to the acetamide backbone .
Q. In crystallographic studies, what challenges arise in determining the molecular packing of this compound?
- Methodological Answer :
- Crystal growth : Slow evaporation (acetonitrile/water) yields single crystals, but sulfinyl group flexibility may cause disorder .
- Data refinement : Use SHELXL for anisotropic displacement parameters, especially for the trifluoromethyl group’s thermal motion .
- Hydrogen bonding : Analyze packing motifs (e.g., C=O···H-N interactions) to resolve polymorphism risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
